6-(Trifluoromethyl)indole
Overview
Description
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)indole and related derivatives often involves palladium-catalyzed reactions, employing bromoindole derivatives as precursors. These methods enable the introduction of the trifluoromethyl group into the indole ring, facilitating the creation of various bioactive metabolites for functional analysis (Murai et al., 2012). Additionally, indole triflones, including biindolyl triflones, have been synthesized through the Tf2O/TTBP system, showcasing the versatility of indole derivatives in synthetic chemistry (Xu et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)indole derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the influence of the trifluoromethyl group on the indole ring's electronic and spatial configuration, impacting its reactivity and interaction with other molecules (Yao et al., 2023).
Chemical Reactions and Properties
6-(Trifluoromethyl)indole engages in a variety of chemical reactions, including electrophilic substitution and cycloisomerization. These reactions are crucial for the further functionalization of the indole ring, allowing for the synthesis of complex molecules with diverse biological activities (Nayak et al., 2011). The trifluoromethyl group significantly influences the compound's chemical properties, such as reactivity and stability.
Physical Properties Analysis
The physical properties of 6-(Trifluoromethyl)indole derivatives, such as solubility, melting point, and thermal stability, are directly influenced by the trifluoromethyl group. These properties are essential for the compound's application in various fields, including material science and pharmaceuticals (Li et al., 2012).
Chemical Properties Analysis
The chemical properties of 6-(Trifluoromethyl)indole, including acidity, basicity, and nucleophilicity, are markedly affected by the presence of the trifluoromethyl group. This group's electron-withdrawing nature alters the electron density on the indole ring, modifying its reactivity pattern in organic synthesis and chemical transformations (Ye et al., 2018).
Scientific Research Applications
Palladium-Catalyzed Reactions in Synthesis and Functionalization of Indoles
Palladium-catalyzed reactions are important for the synthesis and functionalization of indoles, including 6-(Trifluoromethyl)indole. These methods are noted for their tolerance of a wide range of functionalities and applicability to complex molecules, which is crucial in organic chemistry for producing fine chemicals, agrochemical, and pharmaceutical intermediates, and active ingredients efficiently (Cacchi & Fabrizi, 2005).
Photoaffinity Labeling using Trifluoromethyldiazirinyl Indoles
Trifluoromethyldiazirinyl indoles synthesized from bromoindole derivatives, including 6-(Trifluoromethyl)indole, have been used for photoaffinity labeling in biological functional analysis. This application is significant for the comprehensive synthesis of various bioactive indole metabolites (Murai et al., 2012).
Stability and Reactivity Studies of Fluoromethyl Indoles
Research has been conducted on the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, comparing them to 6-(trifluoromethyl)indole. Understanding the stability of these compounds is crucial for their application in various chemical processes (Woolridge & Rokita, 1989).
Synthesis of Tetrahydro-β-Carboline Skeletons
Indole compounds, including 6-(Trifluoromethyl)indole, have been used in synthesizing tetrahydro-β-carboline skeletons. This method is effective in assembling complex structures containing alkaloids such as harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).
Exploration of Indole Derivatives in Spectroscopic and Computational Studies
Novel indole-based imines and amines, potentially including derivatives of 6-(Trifluoromethyl)indole, have been synthesized and characterized through various techniques. These studies provide insights into the stability and properties of indole derivatives for applications in biological, industrial, and optical fields (Tariq et al., 2020).
Production of Perfluoroalkylated Indoles
A method for producing 2-(trifluoromethyl)indoles via Pd(0)-catalyzed C(sp(3))-H functionalization has been developed. These compounds, closely related to 6-(Trifluoromethyl)indole, are valuable in drug discovery due to their stable nature and ease of synthesis (Pedroni & Cramer, 2016).
Biological, Chemical, and Pharmacological Activity of Indole Derivatives
The indole nucleus, as seen in 6-(Trifluoromethyl)indole, plays a significant role in many natural and synthetic molecules with notable biological activity. This review emphasizes the achievements in biological, chemical, and pharmacological activities of indole derivatives (Kaushik et al., 2013).
Safety And Hazards
6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)indole | |
CAS RN |
13544-43-9 | |
Record name | 6-(Trifluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13544-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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